(2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxymethyl)pyrrolidine-2-carboxylic acid
Description
This compound is a pyrrolidine-based derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the 1-position and a methoxymethyl substituent at the 4S position. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its base-labile nature, enabling selective deprotection under mild conditions (e.g., piperidine) .
Properties
CAS No. |
2580090-77-1 |
|---|---|
Molecular Formula |
C22H23NO5 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H23NO5/c1-27-12-14-10-20(21(24)25)23(11-14)22(26)28-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,24,25)/t14-,20-/m0/s1 |
InChI Key |
ILBWCPXUZRKDMY-XOBRGWDASA-N |
Isomeric SMILES |
COC[C@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES |
COCC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural and Functional Differences
Protecting Groups :
- Fmoc vs. Boc : The Fmoc group (base-labile) is preferred in SPPS for orthogonal deprotection, whereas the Boc group (acid-labile) is used in solution-phase synthesis. The Boc-protected analog of the target compound is pivotal in Velpatasvir manufacturing .
- Safety : Boc derivatives avoid hazards associated with Fmoc deprotection (e.g., exposure to amines), but Fmoc offers compatibility with acid-sensitive substrates.
Substituent Effects :
- Methoxymethyl : Balances polarity and steric bulk, enhancing solubility in organic solvents compared to hydrophilic (e.g., 4-hydroxy ) or hydrophobic (e.g., 4-benzyl ) analogs.
- Trifluoromethyl (CF₃) : Introduces strong electron-withdrawing effects and metabolic stability, critical in medicinal chemistry .
Stereochemistry :
- The 2S,4S configuration in the target compound contrasts with 2S,4R isomers (e.g., ), which exhibit distinct biological activities and synthetic challenges.
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